molecular formula C13H13N3O3S B2876620 N-(4-(pyrrolidine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide CAS No. 1286709-53-2

N-(4-(pyrrolidine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2876620
CAS No.: 1286709-53-2
M. Wt: 291.33
InChI Key: RWRKMVZNTMZJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyrrolidine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates multiple privileged pharmacophores, including a thiophene-carboxamide core and a pyrrolidine moiety, which are commonly found in biologically active compounds. The pyrrolidine ring is a versatile saturated scaffold that enhances the molecule's three-dimensional coverage and is known to improve solubility and optimize pharmacokinetic properties in drug candidates . The carboxamide bond serves as a crucial, stable linker that is resistant to hydrolysis, making it a fundamental component in peptide and protein mimetics . Thiophene-carboxamide analogues have demonstrated promising efficacy against multidrug-resistant bacterial pathogens. Recent research on structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives has shown potent activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical-priority pathogen, with some analogues exhibiting strong binding interactions with bacterial β-lactamase enzymes in molecular docking studies . This suggests a potential mechanism of action involving the inhibition of bacterial resistance enzymes. Furthermore, the pyrrolidine ring system is extensively utilized in drug discovery for its ability to influence the stereochemistry and binding characteristics of molecules, contributing to activities against various diseases, including cancer and central nervous system disorders . This product is intended for research purposes to further investigate these potential mechanisms and applications. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(10-4-3-7-20-10)15-13-14-9(8-19-13)12(18)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRKMVZNTMZJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare it with three related compounds from the evidence:

Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structural Differences :
    • Core : Replaces oxazole with a 1,3,4-thiadiazole ring.
    • Substituents : Features a 4-fluorophenyl group and a 5-oxopyrrolidine motif instead of pyrrolidine-1-carbonyl.
    • Functional Groups : Incorporates an isopropyl group on the thiadiazole ring, enhancing lipophilicity.
  • Implications: The fluorophenyl group may improve metabolic stability compared to the thiophene in the target compound .

Compound B : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives ()

  • Structural Differences :
    • Stereochemistry : Chiral centers at positions 2S and 4R introduce stereochemical complexity absent in the target compound.
    • Substituents : Includes a 4-methylthiazol-5-yl benzyl group and a hydroxy group on the pyrrolidine ring.
  • Implications: Hydroxy groups enhance solubility but may reduce membrane permeability compared to the non-polar pyrrolidine-carbonyl group in the target compound . Thiazole-containing benzyl groups are associated with improved kinase selectivity in some inhibitors.

Compound C : General oxazole-carboxamide derivatives (Hypothetical, based on and )

  • Shared Features :
    • Oxazole core with carboxamide linkages.
    • Pyrrolidine derivatives as substituents.

Comparative Data Table

Property Target Compound Compound A () Compound B ()
Molecular Weight ~335.4 g/mol (estimated) 391.45 g/mol ~450–500 g/mol (varies by derivative)
Aromatic System Oxazole + thiophene Thiadiazole + fluorophenyl Thiazole + benzyl
Key Substituents Pyrrolidine-1-carbonyl 5-Oxopyrrolidine, isopropyl 4-Methylthiazolyl, hydroxy
Lipophilicity (LogP) ~2.1 (predicted) ~3.5 (higher due to fluorophenyl) ~1.8–2.5 (hydroxy reduces LogP)
Pharmacological Notes Unknown (limited data) Potential protease inhibition Kinase inhibition (e.g., JAK/STAT)

Research Findings and Implications

  • Target Compound vs. Compound A : The absence of a fluorine atom in the target compound may reduce its metabolic stability but improve synthetic accessibility . Its thiophene moiety could confer distinct π-π stacking interactions in binding pockets compared to Compound A’s fluorophenyl group.
  • Target Compound vs. Compound B : The lack of stereochemical complexity in the target compound simplifies synthesis but may limit selectivity for chiral targets like kinases .
  • Unanswered Questions: No direct pharmacological data (e.g., IC₅₀, bioavailability) are available for the target compound in the provided evidence, highlighting a critical research gap.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.